4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol
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Overview
Description
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is a chemical compound with the molecular formula C15H12Cl2O3. It is known for its unique structure, which includes a phenol group and a dichloropropenyl ether linkage. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol typically involves the reaction of 4-hydroxyphenol with 4-(3,3-dichloroprop-2-en-1-yloxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction temperature is maintained at around 80-100°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dichloropropenyl group can be reduced to form the corresponding propyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the dichloropropenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dichloropropenyl group can undergo electrophilic addition reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}aniline
- 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}benzoic acid
- 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}benzaldehyde
Uniqueness
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is unique due to its specific combination of a phenol group and a dichloropropenyl ether linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
CAS No. |
182568-53-2 |
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Molecular Formula |
C15H12Cl2O3 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
4-[4-(3,3-dichloroprop-2-enoxy)phenoxy]phenol |
InChI |
InChI=1S/C15H12Cl2O3/c16-15(17)9-10-19-12-5-7-14(8-6-12)20-13-3-1-11(18)2-4-13/h1-9,18H,10H2 |
InChI Key |
HKSCIGVLWKDHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)OCC=C(Cl)Cl |
Origin of Product |
United States |
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